Cas no 53101-02-3 (Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate)
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
- 2-Thiazolecarboxylic acid,4-(4-bromophenyl)-,ethyl ester
- 4-(4-bromophenyl)-2-Thiazolecarboxylic acid ethyl ester
- ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- 4-(4-BROMO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER
- 4-p-Brom-phenyl-2-carbethoxy-thiazol
- 2-Thiazolecarboxylic acid, 4-(4-bromophenyl)-, ethyl ester
- ETHYL 4-(4-BROMOPHENYL)-2-THIAZOLE CARBOXYLATE
- 2-Thiazolecarboxylic acid,4-(4-bromophenyl)-,ethyl ester
- 6757AJ
- TRA0050240
- AB10522
- SY012417
- BC005234
- AB
- AB-601/30966047
- AS-32448
- DB-071629
- 2-Thiazolecarboxylic acid, 4-(4-bromophenyl)-, ethyl2-Thiazolecarboxylic acid, 4-(4-bromophenyl)-, ethylester
- A870823
- 53101-02-3
- DTXSID30356441
- AKOS010644148
- MFCD01924838
- CS-0312986
- ETHYL4-(4-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE
-
- MDL: MFCD01924838
- Inchi: 1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
- InChI Key: XGCLHKIDYQWOAC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CSC(C(=O)OCC)=N1
Computed Properties
- Exact Mass: 310.96200
- Monoisotopic Mass: 310.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
Experimental Properties
- Flash Point: 204.3℃
- PSA: 67.43000
- LogP: 3.74930
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003465-1g |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 97% | 1g |
$232.20 | 2023-09-01 | |
| Alichem | A059003465-5g |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 97% | 5g |
$656.88 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851072-1g |
Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate |
53101-02-3 | ≥97% | 1g |
1,161.00 | 2021-05-17 | |
| Chemenu | CM189618-5g |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 97% | 5g |
$351 | 2021-08-05 | |
| TRC | E937260-50mg |
Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937260-100mg |
Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937260-500mg |
Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 500mg |
$ 185.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80580-250mg |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 97% | 250mg |
¥779.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80580-1g |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 97% | 1g |
¥1939.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80580-5g |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |
53101-02-3 | 97% | 5g |
¥5329.0 | 2023-09-07 |
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Suppliers
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
Recent Advances in the Study of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS: 53101-02-3) in Chemical Biology and Pharmaceutical Research
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS: 53101-02-3) is a thiazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromophenyl and carboxylate functional groups, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and evaluating its therapeutic potential in various disease models.
One of the key advancements in the study of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is the development of more efficient synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly improves the yield and purity of the compound. This method involves the condensation of 4-bromobenzaldehyde with ethyl 2-chloroacetoacetate, followed by cyclization with thiourea. The optimized protocol reduces reaction time and minimizes byproduct formation, making it more suitable for large-scale production.
In terms of biological activity, recent research has highlighted the compound's potential as an anticancer agent. A study conducted by researchers at the University of Cambridge demonstrated that Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the PI3K/AKT/mTOR pathway. The compound was shown to induce apoptosis and inhibit cell proliferation in vitro, with minimal effects on normal cells. These findings suggest its potential as a targeted therapy for cancers with dysregulated signaling pathways.
Another area of interest is the compound's antimicrobial properties. A 2022 study published in Bioorganic & Medicinal Chemistry Letters investigated the efficacy of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate against multidrug-resistant bacterial strains. The results indicated that the compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis. This mode of action differs from conventional antibiotics, reducing the likelihood of cross-resistance.
Despite these promising findings, challenges remain in the clinical translation of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. Recent efforts have focused on structural modifications to improve these properties. For instance, a 2023 study explored the introduction of hydrophilic groups to enhance solubility, while maintaining the compound's biological activity. These modifications have shown preliminary success in animal models, with improved plasma half-life and tissue distribution.
In conclusion, Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS: 53101-02-3) represents a promising scaffold for the development of novel therapeutic agents. Recent advancements in its synthesis, mechanistic understanding, and structural optimization have expanded its potential applications in oncology and infectious diseases. Future research should focus on addressing pharmacokinetic limitations and advancing the compound through preclinical and clinical trials to fully realize its therapeutic potential.
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